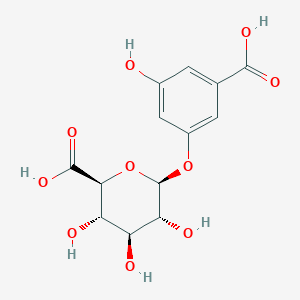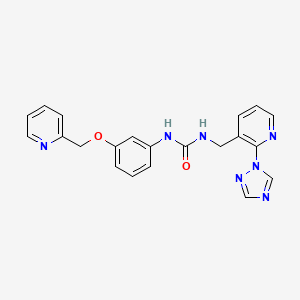
1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming peptide bonds without racemization, making it a valuable reagent in the field of biochemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride typically involves the reaction of benzotriazole with tris(dimethylamino)phosphine in the presence of pentafluorophosphorane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride primarily undergoes substitution reactions. It is used as an activating reagent in peptide coupling, esterification, and amidation reactions .
Common Reagents and Conditions:
Peptide Coupling: Typically involves the use of carboxylic acids and amines in the presence of the compound under mild conditions.
Esterification: Carboxylic acids react with alcohols in the presence of the compound to form esters.
Amidation: Carboxylic acids react with amines to form amides.
Major Products:
Peptide Bonds: Formed during peptide coupling reactions.
Esters: Formed during esterification reactions.
Amides: Formed during amidation reactions.
Scientific Research Applications
1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride is extensively used in scientific research due to its versatility and efficiency:
Chemistry: Used in the synthesis of peptides, esters, and amides.
Biology: Facilitates the synthesis of biologically active peptides and proteins.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The compound acts as an activating reagent by forming a reactive intermediate with carboxylic acids. This intermediate then reacts with amines or alcohols to form peptide bonds, esters, or amides. The presence of pentafluorophosphorane enhances the reactivity and stability of the intermediate, ensuring efficient coupling reactions .
Comparison with Similar Compounds
1-Hydroxybenzotriazole: Another peptide coupling reagent but less efficient in preventing racemization.
N,N’-Dicyclohexylcarbodiimide: Commonly used in peptide synthesis but can cause side reactions.
N,N’-Diisopropylcarbodiimide: Similar to N,N’-Dicyclohexylcarbodiimide but with different solubility properties.
Uniqueness: 1-Benzotriazolyloxy-tris(dimethylamino)phosphonium; pentafluorophosphorane; fluoride is unique due to its high efficiency in peptide coupling without racemization and its ability to form stable intermediates, making it superior to other coupling reagents .
Properties
Molecular Formula |
C12H22F6N6OP2 |
|---|---|
Molecular Weight |
442.28 g/mol |
IUPAC Name |
benzotriazol-1-yloxy-tris(dimethylamino)phosphanium;pentafluoro-λ5-phosphane;fluoride |
InChI |
InChI=1S/C12H22N6OP.F5P.FH/c1-15(2)20(16(3)4,17(5)6)19-18-12-10-8-7-9-11(12)13-14-18;1-6(2,3,4)5;/h7-10H,1-6H3;;1H/q+1;;/p-1 |
InChI Key |
SRLSLWLJROQENS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)[P+](N(C)C)(N(C)C)ON1C2=CC=CC=C2N=N1.[F-].FP(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)





